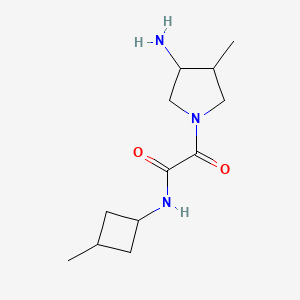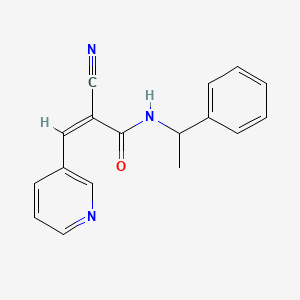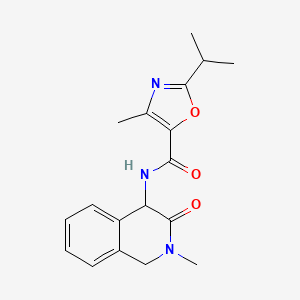![molecular formula C15H20N2O3 B7358440 (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone](/img/structure/B7358440.png)
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone, also known as MDO-M, is a chemical compound that has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone involves its binding to the NMDA receptor, specifically to the glycine-binding site. This binding prevents the activation of the receptor by glycine, which is necessary for the transmission of excitatory signals. This compound also inhibits the release of glutamate by blocking the activity of voltage-gated calcium channels. This reduces the amount of glutamate available for binding to NMDA receptors, which can prevent excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for treating neurodegenerative disorders. However, this compound has also been shown to have potential toxic effects on the liver and kidneys, which may limit its use in clinical applications.
实验室实验的优点和局限性
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective compound for research. However, this compound has limitations in terms of its potential toxicity and its selectivity for the glycine-binding site of the NMDA receptor. These limitations must be taken into account when designing experiments with this compound.
未来方向
There are several future directions for research on (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia. This compound may be a useful tool for studying the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the potential for this compound to have anti-inflammatory effects, which may have implications for the treatment of other diseases, such as multiple sclerosis and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of this compound for clinical use.
合成方法
The synthesis of (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone involves a multistep process that begins with the reaction of 2-methyloxan-4-ylamine with 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. This reaction produces the intermediate compound (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)carbinol, which is then converted to this compound through a series of chemical reactions. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.
科学研究应用
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can lead to neurotoxicity. These properties make this compound a promising compound for studying the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-13-14(16-9-10)20-6-4-17(13)15(18)12-3-5-19-11(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODYGMVWOYBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)N2CCOC3=C2C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,2R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethanone](/img/structure/B7358357.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)

![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)

![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)
![1-(3-cyanophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B7358381.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7358402.png)
![Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)

![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![3-[(3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)methyl]benzonitrile](/img/structure/B7358434.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)